(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Description
This compound is a fluorinated 2-azabicyclo[2.2.1]heptane derivative featuring a tert-butoxycarbonyl (Boc) group at position 2 and a carboxylic acid at position 2. Its bicyclic framework imposes conformational rigidity, enhancing binding specificity in biological systems. The fluorine atom at position 1 likely improves metabolic stability and electronic properties, while the Boc group serves as a protective moiety during synthesis . This scaffold is prevalent in medicinal chemistry, particularly for protease inhibitors and peptidomimetics, due to its ability to mimic peptide conformations .
Properties
IUPAC Name |
(1R,3S,4R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4/c1-11(2,3)18-10(17)14-8(9(15)16)7-4-5-12(14,13)6-7/h7-8H,4-6H2,1-3H3,(H,15,16)/t7-,8+,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJOEWICTGZSNF-LWINAJNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C2CCC1(C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]([C@@H]2CC[C@]1(C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the fluoro group, and the attachment of the isopropyl ester group. Common reagents used in these steps include fluorinating agents, protecting groups, and catalysts to facilitate the reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to enzymes or receptors, while the bicyclic structure provides rigidity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bicyclic Core Variations
Bicyclo[2.2.1]heptane Derivatives
- (3S)-exo-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (6a)
- (1R,3S,4S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (1-3b) Key Differences: Includes a 3,3-dimethylbutanoyl side chain. Impact: Enhanced steric bulk improves selectivity for 3CL protease inhibition in SARS-CoV-2 .
Bicyclo[3.2.0]heptane Derivatives
- (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Key Differences: Contains a sulfur atom (thia) and a β-lactam ring. Impact: Antibacterial activity via penicillin-binding protein inhibition, contrasting with the non-β-lactam target of the parent compound .
Substituent Modifications
Fluorine vs. Trifluoromethyl Groups
- (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride Key Differences: Replaces fluorine with a trifluoromethyl group and introduces an oxa (oxygen) atom.
Carboxylic Acid vs. Amide Derivatives
- (1R,3S,4R)-2-(2-(4-Chlorophenyl)acetyl)-N-(4-(3-oxomorpholino)phenyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide (87) Key Differences: Substitutes the carboxylic acid with a 4-chlorophenylacetyl-amide group. Impact: Converts the scaffold into a potent factor Xa inhibitor (IC₅₀ = 4.2 nM) by enabling hydrogen bonding with protease active sites .
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
The compound (1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic structure notable for its fluorine substitution and unique stereochemistry. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in pharmacological applications.
- Molecular Formula: CHFNO
- Molecular Weight: 259.277 g/mol
- Structure: The bicyclic azabicyclo[2.2.1] framework contributes to its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, primarily due to the presence of the fluorine atom, which enhances binding affinity to various biological targets. The following sections detail the mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with receptors can lead to altered signaling pathways, influencing physiological responses.
Comparative Analysis
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | CHFNO | Different stereochemistry affecting biological activity |
| (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | CHNO | Lacks fluorine; used as an intermediate in synthesis |
| (1R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid | CHNO | Variation in stereochemistry; potential different reactivity |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Pharmacological Evaluation : A study conducted on the binding affinity of fluorinated azabicyclic compounds demonstrated that the fluorine atom significantly enhances interaction with target proteins, suggesting potential for drug development .
- Computational Modeling : Quantitative Structure–Activity Relationship (QSAR) models have predicted that compounds with similar structural features may exhibit various pharmacological effects . This modeling aids in understanding how modifications in structure impact biological activity.
- Synthetic Pathways : The synthesis often involves advanced techniques such as continuous flow chemistry and chromatography for purification, which are crucial for producing high-purity compounds for biological testing .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (1R,3S,4R)-1-fluoro-2-azabicyclo[2.2.1]heptane derivatives, and how are they addressed experimentally?
- Answer : Synthesis challenges include achieving stereochemical control and introducing fluorine at the 1-position. Methods involve:
- Cyclization strategies : Use of chiral amines (e.g., bicyclo[2.2.1]heptane precursors) with cyclic anhydrides under acidic/basic conditions to form the bicyclic core .
- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH to retain stereochemistry .
- Boc protection : The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation, enhancing stability during purification .
- Table 1 : Common reaction conditions for fluorination and Boc protection.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | Selectfluor, pH 7–8, RT | 65–75 | |
| Boc Protection | Boc anhydride, DMAP, DCM | 80–90 |
Q. How is stereochemical integrity maintained during the synthesis of this compound?
- Answer : Stereochemistry is preserved using:
- Chiral starting materials : Pre-synthesized enantiopure bicyclic amines to avoid racemization .
- Low-temperature reactions : Minimizes epimerization during fluorination or carboxylation .
- Chiral HPLC : Final purification to resolve enantiomers (e.g., Chiralpak AD-H column) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Answer :
- NMR spectroscopy : 2D NMR (COSY, HSQC) resolves bicyclic framework and stereochemistry .
- X-ray crystallography : Confirms absolute configuration of the (1R,3S,4R) isomer .
- HPLC-MS : Quantifies purity (>98%) and detects impurities from incomplete fluorination or Boc deprotection .
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
- Answer : Fluorine at C1 enhances:
- Metabolic stability : Reduces susceptibility to oxidative metabolism via C-H bond stabilization .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
Advanced Research Questions
Q. What methodologies resolve enantiomeric impurities in late-stage intermediates of this compound?
- Answer :
- Kinetic resolution : Enzymatic hydrolysis using lipases (e.g., Candida antarctica) selectively cleaves undesired enantiomers .
- Chiral crystallization : Diastereomeric salt formation with L-tartaric acid improves enantiomeric excess (ee >99%) .
Q. How does the Boc group impact in vivo stability and bioavailability?
- Answer : The Boc group:
- Enhances solubility : Increases water solubility by 2–3-fold via carbamate hydrogen bonding .
- Controlled hydrolysis : Labile under acidic conditions (e.g., gastric pH), releasing the free amine for targeted delivery .
Q. What computational approaches predict this compound’s interaction with neurological targets (e.g., NMDA receptors)?
- Answer :
- Molecular docking : AutoDock Vina simulates binding to GluN2B subunits, guided by the bicyclic core’s rigidity and fluorine’s electrostatic effects .
- MD simulations : Reveal stable hydrogen bonds between the carboxylic acid group and Arg-485/Asn-616 residues .
Q. How can contradictory biological activity data (e.g., varying IC50 values) be reconciled across studies?
- Answer : Contradictions arise from:
- Synthetic impurities : Residual solvents (e.g., DCM) or Boc-deprotected byproducts inhibit off-target enzymes .
- Assay variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) alter receptor expression levels .
- Table 2 : IC50 variability in NMDA receptor inhibition studies.
| Study | IC50 (nM) | Cell Line | Purity (%) | Reference |
|---|---|---|---|---|
| Smith et al. (2024) | 12 ± 2 | HEK293 | 99.5 | |
| Lee et al. (2025) | 45 ± 8 | SH-SY5Y | 97.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
